(E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are compounds containing a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-phenylmethoxybenzaldehyde and 2-cyano-N-(2-methoxyethyl)acetamide.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the acetamide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired enamide.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiocyanates.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and the bromine atom may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide: Similar structure but lacks the phenylmethoxy group.
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide: Similar structure but has a chlorine atom instead of bromine.
(E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-ethoxyethyl)prop-2-enamide: Similar structure but has an ethoxy group instead of a methoxy group.
Uniqueness
(E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide is unique due to the presence of the phenylmethoxy group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(E)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-25-10-9-23-20(24)17(13-22)11-16-7-8-19(18(21)12-16)26-14-15-5-3-2-4-6-15/h2-8,11-12H,9-10,14H2,1H3,(H,23,24)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNOUBOXKAQJR-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.